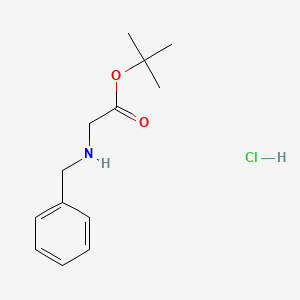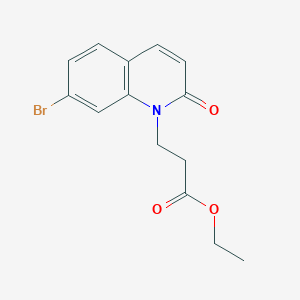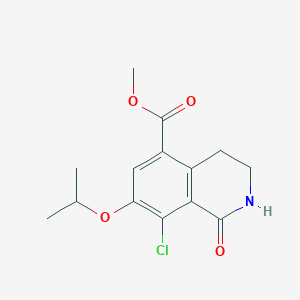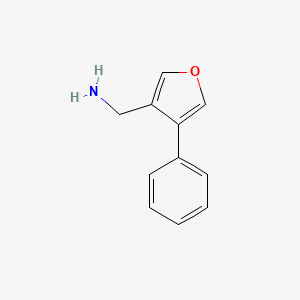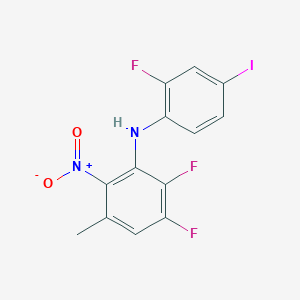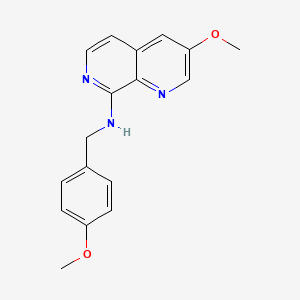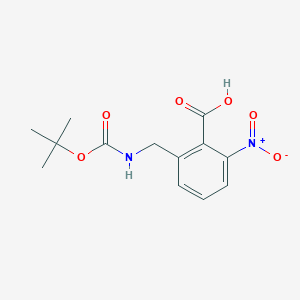
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid is a compound with the molecular formula C13H17N2O6. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a nitro group is present at the 6-position of the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Nitration: The nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The protected amino group is then coupled with the benzoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid undergoes various chemical reactions, including:
Substitution: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Deprotection Agents: Trifluoroacetic acid, hydrochloric acid.
Coupling Reagents: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Deprotected Amines: Formed by the removal of the Boc group.
Aplicaciones Científicas De Investigación
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The nitro group can be reduced to an amino group, allowing for further functionalization. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid .
- 2-(((tert-Butoxycarbonyl)amino)methyl)phenylacetic acid .
- 2-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid .
Uniqueness
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzene ring. This combination allows for versatile chemical modifications and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H16N2O6 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-nitrobenzoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-7-8-5-4-6-9(15(19)20)10(8)11(16)17/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17) |
Clave InChI |
LBBAAVCATITTCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
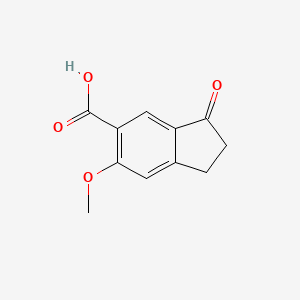
![3-{[(Benzyloxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B8457724.png)
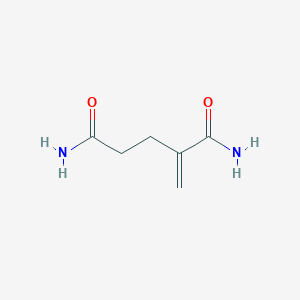
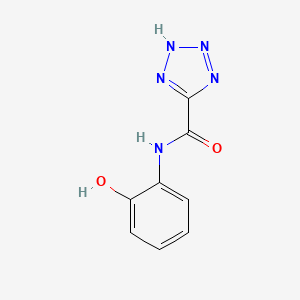
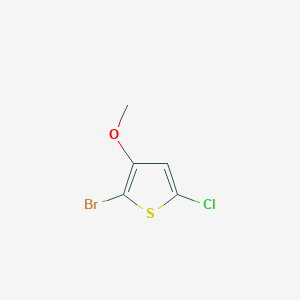
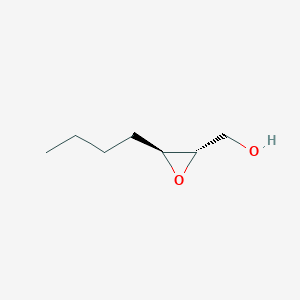
![8-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-5-amine](/img/structure/B8457764.png)
